(R)-(+)-1,2-Epoxybutane
Description
Chirality and Enantiomeric Purity in Organic Synthesis
Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image. wikipedia.org These mirror images are known as enantiomers. Enantiomers possess identical physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light and other chiral molecules. wikipedia.orgnumberanalytics.com The separation of a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers is known as chiral resolution. numberanalytics.com
Enantiomerically pure epoxides are highly valuable intermediates in organic synthesis. wur.nlresearchgate.netannualreviews.org Their stereospecific ring-opening reactions allow for the introduction of one or two new stereocenters into a molecule in a controlled manner. wur.nlsci-hub.box This makes them crucial starting materials for the synthesis of a wide array of complex, biologically active molecules, including pharmaceuticals and natural products. wur.nlresearchgate.netsci-hub.box The ability to synthesize single enantiomers is critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities, with one being therapeutic while the other may be inactive or even harmful. numberanalytics.com
(R)-(+)-1,2-Epoxybutane serves as an important model substrate in the study of chiral reactions and the development of new synthetic methodologies. wur.nl Its relatively simple structure allows for the clear investigation of reaction mechanisms and the factors influencing stereoselectivity. For instance, it has been used in studies involving kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. wur.nl Research has demonstrated the enantioselective separation of 1,2-epoxybutane (B156178) using chiral cage materials, where the (R)-enantiomer showed a significantly higher binding affinity. oaepublish.com Furthermore, its reactions are studied to understand the behavior of more complex chiral epoxides. wur.nlacs.org
Overview of Epoxide Chemistry and its Academic Importance
Epoxides, also known as oxiranes, are a class of cyclic ethers characterized by a three-membered ring. libretexts.orgfiveable.me This structural feature is central to their chemical behavior.
The three-membered ring of an epoxide is highly strained because the C-O-C bond angles are compressed to approximately 60° from the ideal tetrahedral angle of 109.5°. libretexts.orguobaghdad.edu.iq This significant ring strain makes epoxides much more reactive than their acyclic ether counterparts. libretexts.orgbritannica.comfiveable.me The relief of this strain is a powerful driving force for ring-opening reactions. Epoxides readily react with a wide range of nucleophiles, which attack one of the carbon atoms of the ring, leading to the cleavage of a carbon-oxygen bond. fiveable.meresearchgate.netacs.org This high reactivity makes epoxides versatile intermediates in organic synthesis. fiveable.mefiveable.me
The reactivity of epoxides can be influenced by the substituents on the epoxide ring. In general, the reactivity of 1,2-epoxyalkanes decreases as the length of the alkyl chain increases. researchgate.net For instance, studies on the photoinitiated cationic polymerization of epoxides have shown that steric hindrance plays a significant role in determining the order of reactivity. vot.pl While propylene (B89431) oxide (1,2-epoxypropane) and 1,2-epoxybutane are both highly reactive, the slightly larger ethyl group in 1,2-epoxybutane can introduce subtle steric effects that may influence the regioselectivity of ring-opening reactions compared to the methyl group in propylene oxide. Compared to 1,2-epoxyhexane, 1,2-epoxybutane is generally more reactive due to the smaller steric hindrance presented by the ethyl group versus the butyl group. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-ethyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-2-4-3-5-4/h4H,2-3H2,1H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBACIKXCRWGCBB-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315532 | |
| Record name | (2R)-2-Ethyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3760-95-0 | |
| Record name | (2R)-2-Ethyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3760-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-Ethyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxirane, 2-ethyl-, (2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.903 | |
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Synthetic Methodologies for R + 1,2 Epoxybutane
Asymmetric Epoxidation Strategies
Asymmetric epoxidation focuses on the direct or indirect conversion of 1-butene (B85601) into the desired (R)-enantiomer of 1,2-epoxybutane (B156178) with high enantioselectivity.
Catalytic Enantioselective Epoxidation of 1-Butene
The direct enantioselective epoxidation of unactivated terminal alkenes like 1-butene presents a significant challenge in synthetic chemistry. nih.gov While methods like the Sharpless-Katsuki epoxidation are highly effective for allylic alcohols, and the Jacobsen-Katsuki epoxidation works well for cis-disubstituted and conjugated olefins, unfunctionalized terminal alkenes are generally poor substrates. nih.govwikipedia.orgwikipedia.orgopenochem.orgorganic-chemistry.org
Several catalytic systems have been investigated to address this challenge:
Manganese-based Catalysts: The Jacobsen-Katsuki epoxidation, utilizing chiral manganese(III)-salen complexes, is a prominent method for the asymmetric epoxidation of unfunctionalized alkenes. wikipedia.orgopenochem.org However, its effectiveness with terminal alkenes can be limited. nih.gov
Titanium-based Catalysts: Titanium-salen complexes, in conjunction with hydrogen peroxide, have shown success in the asymmetric epoxidation of a broad range of terminal olefins, including those with α-branching. nih.gov
Platinum-based Catalysts: Chiral platinum(II) complexes have been developed for the asymmetric epoxidation of terminal alkenes using hydrogen peroxide as the oxidant, achieving high enantioselectivity in some cases. acs.org
Organocatalysis: Fructose-derived organocatalysts, such as the Shi catalyst, have been employed for the epoxidation of various alkenes, including terminal olefins, using Oxone as the primary oxidant. organic-chemistry.org
Iron-based Mimics of Methane (B114726) Monooxygenase (MMO): Inspired by the enzymatic activity of MMO, which can epoxidize small terminal olefins, iron-tetradentate ligand complexes have been developed. These systems can effect the rapid epoxidation of a variety of aliphatic olefins, including terminal ones, using aqueous hydrogen peroxide. princeton.edu
A comparative analysis of different synthesis routes for 1,2-epoxybutane highlights the trade-offs between yield, selectivity, environmental impact, and scalability. The chlorohydrin process, for instance, has a high yield and selectivity but also a significant environmental impact due to chlorinated waste. In contrast, methods using hydrogen peroxide with a titanium silicate (B1173343) (TS-1) catalyst are considered greener with high yield and selectivity. nbinno.com
Table 1: Comparison of Synthetic Routes to 1,2-Epoxybutane
| Method | Yield (%) | Selectivity (%) | Environmental Impact | Scalability |
| Chlorohydrin | 85 | 95 | High (Cl⁻ waste) | Declining |
| Peracetic Acid | 90 | 95 | Moderate (acid waste) | Moderate |
| TS-1/H₂O₂ | 97 | 99 | Low (H₂O byproduct) | High |
This table is based on data for the synthesis of racemic 1,2-epoxybutane and provides a general comparison of the methodologies.
Biocatalytic Approaches for Enantioselective Synthesis
Biocatalysis offers an environmentally benign and highly selective alternative for the production of enantiopure epoxides. researchgate.netwur.nlresearchgate.net
Certain microorganisms possess monooxygenase enzymes that can catalyze the stereoselective epoxidation of alkenes. researchgate.netresearchgate.net These enzymes are of significant interest for the production of chiral epoxides.
Alkene Monooxygenases: Bacteria that utilize alkenes as a carbon source often contain alkene monooxygenases. For instance, various ethene- and propene-utilizing bacteria have been shown to stereospecifically produce (R)-1,2-epoxybutane from 1-butene with high enantiomeric excess (e.e.), ranging from 90-98%. scispace.com
Toluene Monooxygenases: Toluene monooxygenases from different bacterial strains can also catalyze the epoxidation of alkenes. The oxidation of 1-butene by the alkene monooxygenase of Xanthobacter sp. strain Py2 has been reported to yield (R)-1,2-epoxybutane with an enantiomeric excess of 94%. asm.orgnih.gov Similarly, Nocardioides sp. strain JS614, when grown on ethene, can transform 1-butene into (R)-1,2-epoxybutane with an e.e. of 74%. researchgate.net
Methane Monooxygenase (MMO): The soluble methane monooxygenase (sMMO) from Methylosinus trichosporium OB3b can also mediate the epoxidation of 1-butene, although with lower enantiomeric specificity compared to other monooxygenases. asm.orgnih.gov
Table 2: Enantiomeric Excess of (R)-1,2-Epoxybutane from Monooxygenase-Mediated Epoxidation of 1-Butene
| Microbial Strain/Enzyme System | Enantiomeric Excess (e.e.) of (R)-1,2-Epoxybutane (%) |
| Ethene- and propene-utilizing bacteria | 90-98 scispace.com |
| Xanthobacter sp. strain Py2 (alkene monooxygenase) | 94 asm.orgnih.gov |
| Nocardioides sp. strain JS614 (ethene-grown) | 74 researchgate.net |
Kinetic resolution of racemic 1,2-epoxybutane using enantioselective epoxide hydrolases (EHs) is a widely employed biocatalytic method for obtaining enantiopure epoxides. researchgate.netnih.gov In this process, one enantiomer of the racemic epoxide is selectively hydrolyzed to a diol, leaving the other enantiomer unreacted and in high enantiomeric purity. researchgate.netwur.nl
Microbial Epoxide Hydrolases: Epoxide hydrolases are readily available from various microbial sources, including bacteria and fungi. researchgate.net For example, an epoxide hydrolase from Bacillus pumilus has shown the ability to hydrolyze racemic 1,2-epoxybutane. nih.gov An EH from the white-rot fungus Phanerochaete chrysosporium also exhibits hydrolytic activity towards racemic 1,2-epoxybutane. nih.gov
Process Optimization: The efficiency of kinetic resolution can be influenced by factors such as mass transfer limitations in two-phase aqueous/organic systems, which are often used to overcome the low aqueous solubility of epoxides. nih.gov Avoiding these limitations is crucial to maximize the yield of the enantiomerically pure epoxide. nih.gov
Catalyst Development: Research has also focused on the immobilization of epoxide hydrolases to create reusable biocatalysts for repeated-batch hydrolytic kinetic resolution processes. rsc.org
While detailed enantioselectivity data for the hydrolysis of 1,2-epoxybutane by various specific enzymes is extensive, a study using an epoxide hydrolase from Streptomyces (B1EPH2) demonstrated preferential hydrolysis, although the specific enantiomer favored was not explicitly stated for 1,2-epoxybutane in the provided abstract. researchgate.net Research on an engineered E. coli strain overexpressing a novel Streptomyces fradiae epoxide hydrolase showed high activity towards various mono-substituted epoxides. researchgate.net
Chemical Synthetic Routes to Chiral 1,2-Epoxybutane
Traditional chemical synthesis provides robust methods for the production of 1,2-epoxybutane, which can then be subjected to resolution techniques to isolate the (R)-enantiomer.
Chlorohydrin Process from 1-Butene and Subsequent Dehydrochlorination
The chlorohydrin process is a well-established industrial method for the production of epoxides. nbinno.comnih.govcanada.caiarc.frcetjournal.it This two-step process involves:
Formation of Butylene Chlorohydrin: 1-Butene reacts with chlorine in the presence of water to form a mixture of butylene chlorohydrin isomers. nih.goviarc.fr
Dehydrochlorination: The resulting butylene chlorohydrin is then treated with a base, such as calcium hydroxide (B78521) or a lime slurry, to induce dehydrochlorination, yielding 1,2-epoxybutane. nih.goviarc.frepo.orggoogle.com
While this method is effective, it generates significant amounts of chlorinated byproducts and calcium chloride waste, posing environmental concerns. epo.orggoogle.comgoogle.com The process has a reported yield of around 85% and a selectivity of 95%. The racemic 1,2-epoxybutane produced through this route can subsequently be resolved into its enantiomers, for instance, through hydrolytic kinetic resolution catalyzed by chiral cobalt-salen complexes. sigmaaldrich.com
Epoxidation of 1-Butene with Peroxyacetic Acid
The epoxidation of alkenes using peroxy acids, known as the Prilezhaev reaction, is a fundamental method for synthesizing epoxides. mychemblog.com In this reaction, a peroxy acid, such as peroxyacetic acid, transfers an oxygen atom to the double bond of an alkene. The synthesis of 1,2-epoxybutane via this route involves the direct oxidation of 1-butene. ontosight.aiwikipedia.org
The reaction proceeds through a concerted mechanism, often described with a "butterfly" transition state. mychemblog.com In this single step, the peroxy acid acts as an electrophile and the alkene as a nucleophile. mychemblog.com The oxygen atom of the peracid adds across the C=C double bond, while a proton is transferred within the peroxy acid molecule, generating a carboxylic acid as a byproduct. mychemblog.comlibretexts.org The process is stereospecific, meaning the stereochemistry of the alkene is retained in the resulting epoxide. mychemblog.com However, when applied to a prochiral alkene like 1-butene using a non-chiral reagent like peroxyacetic acid, the result is a racemic mixture of (R)- and (S)-1,2-epoxybutane. Achieving the specific (R)-(+) enantiomer would necessitate the use of a chiral catalyst or a chiral peroxy acid in an asymmetric epoxidation process.
Acid catalysis can influence the rate of epoxidation. Studies have shown that strong acids can increase the reaction rate, though they may also promote the undesired opening of the newly formed epoxide ring. mdma.ch The reaction is typically conducted in inert, nonaqueous solvents like chloroform (B151607) or ether to prevent the hydrolysis of the epoxide to a diol. libretexts.org
Novel Approaches via Decarboxylation of Butenyl Carbonate
A novel and efficient two-step approach for synthesizing epoxybutane has been developed, beginning with butanediol (B1596017). rsc.orgnih.gov This method involves the initial formation of a cyclic carbonate intermediate, butenyl carbonate, followed by its decarboxylation to yield the final epoxide product. rsc.orgrsc.org This process is presented as a greener and potentially more cost-effective route compared to traditional methods. rsc.orgresearchgate.net
Catalytic Carbonylation of Butanediol with Dimethyl Carbonate
The first step in this innovative pathway is the synthesis of butenyl carbonate through the transesterification of butanediol with dimethyl carbonate (DMC). rsc.orgrsc.org Research has identified sodium aluminate (NaAlO₂) as a highly effective and inexpensive catalyst for this transformation. rsc.orgresearchgate.net The NaAlO₂ catalyst provides the necessary acid-base active sites to facilitate the transesterification reaction under mild conditions. rsc.orgrsc.org
Studies have optimized various reaction parameters, including temperature, time, and catalyst amount, to maximize the output of butenyl carbonate. nih.gov Under optimal conditions, this carbonylation reaction can achieve a butenyl carbonate yield as high as 96.2% with a selectivity of 99.7%. rsc.orgresearchgate.net The catalyst can also be easily recovered and reused. researchgate.net
Table 1: Catalytic Performance for Butenyl Carbonate Synthesis
| Catalyst | Reactants | Temperature (°C) | Time (min) | Butenyl Carbonate Yield (%) | Source(s) |
|---|
Ionic Liquid Catalyzed Decarboxylation Mechanisms
The second crucial step is the decarboxylation of the synthesized butenyl carbonate to produce epoxybutane. rsc.org Imidazolium-based ionic liquids have proven to be effective catalysts for this process. rsc.org Specifically, 1-butyl-3-methylimidazolium bromide ([Bmim][Br]) has been shown to efficiently catalyze the reaction. rsc.orgnih.gov Using this ionic liquid as a catalyst, a separated epoxybutane yield of 94.0% has been achieved. rsc.org
The catalytic mechanism for this decarboxylation has been investigated using Density Functional Theory (DFT) calculations. rsc.orgrsc.org These studies revealed that the electrostatic and hydrogen-bonding capabilities of the ionic liquid are critical for the reaction. rsc.orgresearchgate.net The proposed mechanism involves a nucleophilic attack by the bromide anion (Br⁻) of the ionic liquid on a methylene (B1212753) carbon of the butenyl carbonate ring. rsc.org Simultaneously, a hydrogen atom on the imidazolium (B1220033) cation forms a hydrogen bond with the carbonyl oxygen of the carbonate. rsc.orgresearchgate.net This dual interaction facilitates the opening of the five-membered ring, which is followed by the elimination of carbon dioxide to form the final 1,2-epoxybutane product. rsc.orgresearchgate.net
Some research indicates that porous poly(ionic liquid)s can also serve as efficient heterogeneous catalysts for this decarboxylation, potentially offering advantages in catalyst separation and reuse over homogeneous ionic liquids. researchgate.netnih.gov
Table 2: Ionic Liquid Catalyzed Decarboxylation of Butenyl Carbonate
| Catalyst | Promoter | Yield of Epoxybutane (%) | Note | Source(s) |
|---|---|---|---|---|
| [Bmim][Br] | None | Approx. 94.0 | Separated yield after purification | rsc.org |
Stereoselective Transformations and Reactions of R + 1,2 Epoxybutane
Nucleophilic Ring-Opening Reactions
The strained three-membered ring of epoxides makes them susceptible to ring-opening by nucleophiles. In the case of the chiral epoxide (R)-(+)-1,2-epoxybutane, these reactions can proceed with high degrees of regioselectivity and stereospecificity, making it a valuable building block in asymmetric synthesis.
Regioselectivity and Stereospecificity in Ring Opening
The regioselectivity of nucleophilic attack on unsymmetrical epoxides like 1,2-epoxybutane (B156178) is influenced by the reaction conditions. Under basic or neutral conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. libretexts.orgscispace.com This results in the opening of the epoxide ring with an inversion of configuration at the center of attack. scispace.com For this compound, this means the nucleophile will preferentially attack the primary carbon (C1).
Conversely, under acidic conditions, the epoxide oxygen is protonated, and the transition state gains significant carbocationic character. libretexts.org This leads to the nucleophile attacking the more substituted carbon (C2), which can better stabilize the partial positive charge. libretexts.orgsemanticscholar.org The attack still occurs from the backside, resulting in an inversion of configuration at the stereocenter. libretexts.org The pH of the reaction medium is a critical factor in controlling the regioselectivity of these ring-opening reactions. semanticscholar.org
The stereospecificity of these reactions is a key feature. The nucleophilic attack proceeds via a backside mechanism, leading to an inversion of the stereochemistry at the site of attack. This allows for the predictable synthesis of specific stereoisomers.
Synthesis of Chiral 2-Butanol Derivatives
The nucleophilic ring-opening of optically pure this compound provides a direct route to a variety of chiral (R)-2-butanol derivatives. acs.orgmdpi.com By choosing the appropriate nucleophile, a wide range of functional groups can be introduced at the C1 or C2 position, leading to the formation of valuable chiral synthons. For instance, reaction with an amine can yield chiral amino alcohols, while reaction with an alcohol can produce chiral ethers. libretexts.org
The synthesis of these derivatives is crucial for various applications, including the preparation of enantiopure compounds for pharmaceutical and materials science applications. tandfonline.comwur.nl The ability to control the stereochemistry at the C2 position is of particular importance.
| Nucleophile | Product | Reference |
| Amine (RNH₂) | (R)-1-Amino-2-butanol | libretexts.org |
| Alcohol (R'OH) | (R)-1-Alkoxy-2-butanol | |
| Grignard Reagent (R'MgX) | (R)-2-Butanol derivative with extended carbon chain | libretexts.orgmasterorganicchemistry.com |
| Hydride (from LiAlH₄) | (R)-2-Butanol | stackexchange.com |
Lewis Acid Promoted Ring Opening
Lewis acids play a significant role in promoting the ring-opening of epoxides by coordinating to the epoxide oxygen, which enhances its electrophilicity. nih.govosti.gov This activation facilitates the attack by even weak nucleophiles. The use of Lewis acids can influence both the rate and the regioselectivity of the reaction. nih.govosti.gov For instance, aluminum triflate has been shown to be an effective catalyst for the ring-opening of epoxides by alcohols. researchgate.net
In the context of this compound, Lewis acid catalysis can be used to favor attack at the more substituted C2 carbon, similar to the effect of Brønsted acids. nih.gov The choice of Lewis acid and solvent can have a profound impact on the outcome of the reaction, allowing for fine-tuning of the product distribution. nih.govresearchgate.net Studies have shown that the nature of the Lewis acid catalyst can significantly influence the regioselectivity of the ring-opening of 1,2-epoxybutane with alcohols. researchgate.net
Role of Grignard Reagents in Ring Opening
Grignard reagents (RMgX) are potent nucleophiles that readily react with epoxides in a ring-opening fashion. masterorganicchemistry.com The reaction typically proceeds via an SN2 mechanism, with the Grignard reagent attacking the less sterically hindered carbon of the epoxide. libretexts.orgmasterorganicchemistry.com In the case of this compound, this results in the formation of a new carbon-carbon bond at the C1 position, leading to the synthesis of a chiral secondary alcohol after acidic workup. masterorganicchemistry.com
This reaction is a valuable tool for carbon chain extension and the creation of new stereocenters. The reaction of various Grignard reagents with 1,2-epoxybutane has been studied to understand the factors influencing the regioselectivity of the attack. acs.org The mechanism involves the initial coordination of the magnesium atom to the epoxide oxygen, followed by the nucleophilic attack of the alkyl group. cdnsciencepub.com
Formation of Functionalized Phosphonates
The ring-opening of this compound can also be achieved using phosphorus-based nucleophiles, leading to the synthesis of functionalized phosphonates. For example, reaction with triethyl phosphite (B83602) in the presence of a catalyst can yield β-hydroxyphosphonates. acs.org The regioselectivity of this reaction can be controlled by the choice of catalyst and reaction conditions. acs.org
These phosphonate (B1237965) derivatives are of interest for their potential biological activities and as intermediates in the synthesis of other complex molecules. researchgate.net The reaction of H-dimethylphosphonate with 1,2-epoxybutane under microwave catalysis has been shown to produce a mixture of products, including phosphonates resulting from ring-opening and subsequent rearrangements. mdpi.org
Polymerization Studies of 1,2-Epoxybutane
1,2-Epoxybutane can undergo ring-opening polymerization to form poly(butylene oxide). acs.org The stereochemistry of the monomer can have a significant impact on the properties of the resulting polymer. Polymerization can be initiated by various catalytic systems, including anionic, cationic, and metal-mediated initiators. acs.org
Anionic polymerization, often initiated by strong bases or organometallic compounds, can lead to the formation of polymers with controlled molecular weights and narrow polydispersity. acs.orgresearchgate.net For instance, phosphazene bases have been used to promote the metal-free ring-opening polymerization of 1,2-epoxybutane initiated by secondary amides. acs.org The reactivity of 1,2-epoxybutane in anionic polymerization has been compared to other epoxides, and it has been found to be less reactive than epoxides with electron-withdrawing groups. researchgate.netresearchgate.net
Metal-mediated polymerization, particularly with catalysts that can control the stereochemistry of the enchainment, is crucial for producing stereoregular polymers. acs.org The properties of poly(1,2-epoxybutane) are influenced by its stereoregularity, with isotactic polymers exhibiting different physical properties compared to atactic polymers. acs.org
| Initiating System | Type of Polymerization | Key Features | Reference |
| Secondary Amides / tBuP₄ Phosphazene Base | Anionic | Metal-free, controlled polymerization | acs.org |
| Benzyl Alcohol / tBuP₄ Phosphazene Base | Anionic | Controlled kinetics, reactivity scale established | researchgate.net |
| Carbamate (B1207046) / Triisobutylaluminum / Phosphazene Base | Anionic | Lewis acid promoted | acs.org |
| AlR₃ / H₂O / acac | Coordination-Insertion | Slow polymerization, sensitive to monomer stereochemistry | acs.org |
Mechanisms of Epoxide Polymerization
The polymerization of epoxides, including this compound, primarily proceeds through three distinct mechanistic pathways: cationic, anionic, and metal-mediated polymerization. acs.org Each mechanism offers different levels of control over the resulting polymer's stereochemistry and architecture. The active species in anionic and metal-mediated polymerizations are typically metal alkoxides of the form LnM–OR, where the epoxide is enchained following an attack by the alkoxide group. acs.org
Anionic Polymerization and Propagating Species
Anionic polymerization of epoxides is initiated by nucleophiles, most commonly alkali metal compounds such as alkoxides, hydroxides, or amides. acs.org The process involves propagating species that are anions, which can exist in various forms, including free ions, contact ion pairs, solvent-separated ion pairs, or larger aggregates. semanticscholar.org The specific nature of the propagating species is influenced by the counterion, solvent, and temperature. semanticscholar.org Polar aprotic solvents like tetrahydrofuran (B95107) (THF) are frequently used as they can solvate the cation, leading to more reactive "free" anions or solvent-separated ion pairs that facilitate polymerization. acs.orguni-bayreuth.de
For 1,2-epoxybutane, research into anionic ring-opening polymerization (AROP) has explored various initiating systems. Attempts to use initiating systems based on carbamate-phosphazene bases have faced challenges, as the deprotonation of the carbamate can lead to its decomposition, generating alkoxide anions that then initiate the polymerization instead of the intended carbamate anion. researchgate.netresearchgate.net The propagating centers are anionic, and their reactivity can be influenced by the epoxide's side chains. researchgate.net The interionic distance between the propagating anionic site and the counterion plays a key role, with larger, more delocalized cations generating highly reactive carbanion propagating species. researchgate.net
Metal-Mediated Polymerization and Stereoselectivity
Metal-mediated polymerization, often referred to as coordination-insertion polymerization, is closely related to the anionic pathway. acs.org The active species is a metal-alkoxide, and the mechanism involves the coordination of the epoxide monomer to the metal center before it is inserted between the metal and the oxygen atom of the growing polymer chain. acs.org
This method offers significant potential for stereoselectivity. The steric and electronic properties of the ligands (Ln) attached to the metal center can be precisely designed to create a chiral environment that directs the enchainment of the monomer. acs.orgrsc.org For instance, aluminum-based catalysts have been used in coordination polymerizations of epoxides. acs.org The steric bulk of the epoxide can influence the rate of polymerization; for example, more sterically hindered epoxides may polymerize more slowly due to difficulties in coordinating to the metal center. acs.org The inversion of configuration at the site of nucleophilic attack is a key feature of this mechanism, allowing for the transformation of specific monomer stereoisomers into polymers with a defined tacticity. acs.org
Stereoselective Polymerization and Copolymerization
Achieving control over the polymer's stereochemistry (tacticity) is a primary objective in modern polymer science, as it allows for the precise tuning of material properties. illinois.edu For chiral epoxides like this compound, stereoselective polymerization techniques are employed to produce polymers with ordered structures.
Chain-End and Enantiomorphic-Site Control of Stereochemistry
During a chain-growth polymerization, the stereochemistry of monomer enchainment can be governed by two principal mechanisms:
Chain-End Control : In this mechanism, the stereogenic center of the last monomer unit added to the growing polymer chain influences the stereochemical outcome of the next monomer addition. acs.orgwiley-vch.de The active site itself is not intrinsically chiral, and stereocontrol arises from the interaction between the incoming monomer and the chiral chain end. A stereochemical error made during this process will be propagated down the chain. acs.org
Enantiomorphic-Site Control : This mechanism provides a higher degree of control. Here, the catalyst's active site possesses its own chirality, typically due to a chiral ligand set. acs.orgwiley-vch.de This "chiral pocket" at the metal center directs the stereoselective addition of the monomer, overriding any influence from the polymer chain end. wiley-vch.de A key advantage of this method is its ability to correct errors; if the wrong enantiomer is incorporated, the catalyst's strong preference will ensure the correct enantiomer is added in the next step, isolating the error. acs.org This level of control is essential for producing highly isotactic or syndiotactic polymers. wiley-vch.de
Enantioselective Terpolymerization with Anhydrides for Chiral Polyesters
A powerful strategy for creating functional materials is the enantioselective copolymerization of epoxides with other monomers. The terpolymerization of racemic epoxides, meso-epoxides, and anhydrides using a chiral catalyst system can yield optically active polyesters with defined stereochemistry and sequence. nih.gov
Research has demonstrated the effectiveness of chiral dinuclear Al(III) catalyst systems for the enantioselective copolymerization of racemic terminal epoxides, such as 1,2-epoxybutane (BO), with anhydrides like phthalic anhydride (B1165640) (PA). pnas.orgresearchgate.net This process, known as enantioselective resolution copolymerization, preferentially consumes one enantiomer of the epoxide over the other. pnas.org In the case of aliphatic terminal epoxides like 1,2-epoxybutane, the (S)-epoxide is preferentially consumed over the (R)-epoxide, leading to the formation of isotactic-enriched chiral polyesters. pnas.orgresearchgate.net The efficiency of this selection is quantified by the selectivity factor (s-factor).
Table 1: Enantioselective Copolymerization of 1,2-Epoxybutane (BO) with Phthalic Anhydride (PA) Data sourced from studies using a (S,S,S,S,S)-1b/PPNCl catalyst system. pnas.orgresearchgate.net
| Epoxide Monomer | Co-monomer | Catalyst System | Selectivity Factor (s) | Outcome |
| 1,2-Epoxybutane (BO) | Phthalic Anhydride (PA) | (S,S,S,S,S)-1b / PPNCl | 23 | Preferential consumption of (S)-epoxide, yielding chiral polyester. pnas.orgresearchgate.net |
This method provides a route to chiral polyesters with a range of physical and degradability properties, demonstrating how precise catalytic control over the polymerization of this compound and its enantiomer can be used to generate advanced materials. nih.govpnas.org
Polymer Modification and Advanced Materials Development
The homopolymerization of this compound leads to the formation of isotactic poly(butylene oxide) (PBO), a chiral polymer with distinct properties. researchgate.net The stereoregularity of the polymer backbone, derived from the enantiopure monomer, influences its thermal and structural characteristics. researchgate.netrsc.org
The synthesis of well-defined, four-armed star-shaped and figure-eight-shaped poly(butylene oxide)s has been achieved through the ring-opening polymerization (ROP) of butylene oxide. acs.orgresearchgate.net These complex macromolecular structures exhibit unique viscosity properties when compared to their linear and simple cyclic counterparts. researchgate.net For instance, the intrinsic viscosity of these polymers decreases in the order of linear > star-shaped > cyclic > figure-eight-shaped. researchgate.net
Furthermore, this compound is a key monomer in the creation of advanced block copolymers. researchgate.netrsc.org For example, triblock copolymers of poly(butylene oxide)-block-poly(glycidol) have been synthesized with controlled tacticity (R/S, R, and S). researchgate.net The stereochemistry of the PBO block significantly impacts the self-assembly and stability of vesicles formed from these polymers. researchgate.net Isotactic, yet fully amorphous, block copolymers have been developed, offering potential applications where membrane flexibility is crucial. researchgate.net Additionally, this compound can be used to functionalize other polymers, such as polyethyleneimine, to create materials with specific properties, like enhanced CO2 capture capabilities. sigmaaldrich.com
Table 1: Properties of Polymers Derived from Butylene Oxide
| Polymer Architecture | Initiator/Method | Molecular Weight (Mn,NMR) Range ( g/mol ) | Molecular Weight Distribution (Mw/Mn) | Reference |
|---|---|---|---|---|
| Four-Armed Star PBO | 1,2,4,5-benzenetetramethanol / t-Bu-P4-catalyzed ROP | 4,000 - 12,000 | <1.03 | acs.org |
| Figure-Eight-Shaped PBO | Intramolecular Click Cyclization | 3,000 - 12,000 | <1.06 | researchgate.net |
| Isotactic PBO-b-PG | Anionic ROP | Not Specified | Not Specified | researchgate.net |
Carbonylation Reactions and Stereochemistry
The carbonylation of epoxides, a reaction that inserts a carbonyl group into the molecule, is a powerful method for synthesizing β-lactones. researchgate.netresearchgate.net When this compound undergoes carbonylation, the stereochemistry of the reaction is of paramount importance.
Catalytic systems, often bimetallic complexes composed of a Lewis acid and a cobalt tetracarbonyl anion, are employed to facilitate this transformation. researchgate.netresearchgate.netacs.org For example, a catalyst system of [(salph)Al(THF)2]+[Co(CO)4]- has been studied for the carbonylation of 1,2-epoxybutane. researchgate.netresearchgate.net Research has shown that the carbonylation of optically pure epoxides, such as (R)-propylene oxide, proceeds with retention of stereochemistry to yield the corresponding (R)-β-lactone. acs.orgresearchgate.net This stereospecificity is crucial for the synthesis of enantiomerically pure materials. nih.gov
The reaction mechanism is understood to be an SN2-type process, where the cobaltate anion acts as the nucleophile. researchgate.net The reaction rate can be influenced by various factors, including the solvent's coordinating ability, but is often independent of the epoxide concentration and carbon monoxide pressure under certain conditions. researchgate.netresearchgate.net These reactions provide access to a diverse range of β-lactones, which are themselves valuable intermediates for producing biodegradable polymers like poly(3-hydroxybutyrate) (PHB). researchgate.netwikipedia.org
Table 2: Representative Carbonylation of Epoxides
| Epoxide Substrate | Catalyst System | Pressure (CO) | Temperature | Product | Stereochemistry | Reference |
|---|---|---|---|---|---|---|
| 1,2-Epoxybutane | [(salph)Al(THF)2][Co(CO)4] | 880 psi | 50°C | β-Valerolactone | Not Specified | acs.org |
| (R)-Propylene Oxide | [(salph)Al(THF)2][Co(CO)4] | 880 psi | 50°C | (R)-β-Butyrolactone | Retention | acs.orgresearchgate.net |
Catalytic Asymmetric Ring Opening (ARO)
The asymmetric ring-opening (ARO) of epoxides is a fundamental transformation in organic synthesis, providing access to a wide array of chiral, difunctionalized molecules. mdpi.comthieme-connect.com
Metal-Salen Catalysis in Enantioselective Ring Opening
Chiral metal-salen complexes are highly effective catalysts for the asymmetric ring-opening of epoxides. mdpi.comresearchgate.net These "privileged catalysts" can be tuned sterically and electronically to achieve high enantioselectivity in reactions with various nucleophiles. mdpi.com Chromium(III)-salen and Cobalt(III)-salen complexes are particularly prominent. mdpi.comnih.gov
The mechanism often involves a cooperative bimetallic pathway, where one metal-salen unit activates the epoxide as a Lewis acid, and a second unit binds and delivers the nucleophile. nih.govscispace.com This insight has led to the development of covalently linked bimetallic and oligomeric salen catalysts that exhibit significantly higher reactivity—up to two orders of magnitude greater—than their monomeric counterparts while maintaining high enantioselectivity. nih.govscispace.com
For instance, the ring-opening of meso-epoxides with nucleophiles like trimethylsilylazide (TMSN3) using chiral Cr(III)-salen catalysts can produce vicinal azidoalcohols, which are precursors to valuable amino alcohols, with excellent enantioselectivity. mdpi.comscispace.com While much of the research focuses on the desymmetrization of meso-epoxides, the principles of catalyst-controlled regioselectivity can also be applied to enantiomerically enriched epoxides like this compound. thieme-connect.com By choosing the appropriate enantiomer of the salen catalyst, it is possible to direct the nucleophilic attack to a specific carbon atom of the epoxide, leading to the formation of different regioisomers. thieme-connect.com
Kinetic Resolution of Racemic Epoxides
Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wur.nl In the context of 1,2-epoxybutane, a chiral catalyst can preferentially catalyze the ring-opening of one enantiomer over the other. wur.nlscispace.com
The hydrolytic kinetic resolution (HKR) of terminal epoxides using chiral Co(III)-salen complexes is a particularly effective method. nih.govsioc-journal.cn This reaction uses water as a nucleophile and can provide both the unreacted epoxide and the resulting 1,2-diol in very high enantiomeric excess. thieme-connect.comsioc-journal.cn For example, the HKR of various terminal epoxides can leave the unreacted starting material with >98% ee at approximately 50% conversion. thieme-connect.com This method is noted for its broad substrate scope and operational simplicity, making it practical on both laboratory and industrial scales. nih.gov
The efficiency of the kinetic resolution is often described by the selectivity factor (krel or s), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers. High selectivity factors are indicative of an efficient resolution. The asymmetric coupling of racemic epoxides with carbon dioxide, catalyzed by multichiral Co(III) complexes, also proceeds via a kinetic resolution, yielding optically active epoxides and cyclic carbonates. researchgate.net
Table 3: Examples of Kinetic Resolution of Terminal Epoxides
| Epoxide | Catalyst System | Nucleophile | Product 1 (Unreacted Epoxide) | Product 2 (Ring-Opened) | Selectivity (ee or krel) | Reference |
|---|---|---|---|---|---|---|
| Racemic Terminal Epoxides | (salen)Co(III) | H₂O | Enantiopure Epoxide (>98% ee) | Enantioenriched 1,2-Diol | High | thieme-connect.comnih.gov |
| Racemic Epoxides | Multichiral Co(III) Complex / Ammonium Salt | CO₂ | Enantiopure Epoxide | Optically Active Carbonate | krel up to 75.8 | researchgate.net |
Computational and Theoretical Investigations
Quantum Chemical Studies and Mechanistic Insights
Quantum chemical studies have been instrumental in detailing the reaction pathways of 1,2-epoxybutane (B156178). By modeling the interactions between molecules, researchers can predict the feasibility and nature of various chemical transformations.
In the context of radical-mediated reactions, DFT modeling has been used to elucidate reaction energetics and kinetics. rsc.org Studies on similar epoxides, such as the acid-catalyzed hydrolysis of propylene (B89431) oxide, have utilized DFT to investigate SN1 and SN2-like mechanisms, which are relevant to the reactivity of 1,2-epoxybutane. acs.org The choice of functional and basis set, such as M06-2X/6-31+G(d,p) or B3LYP/6-311++G(d,p), is crucial for obtaining accurate results that align with experimental data. uoa.grrsc.orgnist.gov These computational approaches allow for the examination of transition states and intermediates that may be difficult to observe experimentally, providing a more complete picture of the reaction mechanism. nih.gov
Potential Energy Surface (PES) scans are a computational technique used to map the energy of a chemical system as a function of its geometry, providing a detailed view of reaction pathways. mdpi.comdtic.mil A PES scan can identify the lowest-energy path from reactants to products, passing through transition states. cas.czdtu.dk This method has been applied to study the hydrogen atom abstraction from 1,2-epoxybutane by chlorine atoms. uniroma1.itiau.ir
For 1,2-epoxybutane, the hydrogen atoms available for abstraction are located on the CH₂ group of the epoxy ring (H0), the CH group of the ring (H1), and the adjacent CH₂ group in the ethyl chain (H2, β-position). uniroma1.itdtic.mil PES scans revealed that the abstraction of the H2 hydrogen atom is strongly preferred. iau.ir The energy of the products for the H2 abstraction path is significantly lower than for the other channels, and it is the only pathway with a significant minimum in the product channel. iau.ir This indicates a strong preference for abstraction at the β-position. iau.ir The abstraction of H0 was found to be particularly unfavorable as the energy of the products is even higher than for H1 abstraction. uniroma1.itiau.ir These computational findings are in agreement with experimental data, which show a significantly larger rate constant for 1,2-epoxybutane compared to its cis/trans isomers, an effect attributed to the accessibility of the β-hydrogen. uniroma1.it
Conformational Analysis and Spectroscopic Prediction
Computational methods are essential for analyzing the possible conformations of a molecule and predicting its spectroscopic properties. For a chiral molecule like (R)-(+)-1,2-Epoxybutane, these predictions are particularly valuable for interpreting experimental spectra, such as infrared (IR) and vibrational circular dichroism (VCD) spectra. arxiv.orgmdpi.comlaurentian.cachemicalbook.comspectrabase.com
Conformational analysis for a molecule like 1,2-epoxybutane would typically involve a systematic search of the potential energy surface by rotating the dihedral angles of the flexible ethyl group. uoa.grspectroscopyonline.com DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), can then be used to optimize the geometry of each potential conformer and calculate their relative energies. uoa.gr The Boltzmann distribution can then be applied to determine the probability of finding each conformer at a given temperature, which helps in understanding the dominant structures.
Once the minimum energy conformations are identified, their vibrational frequencies can be calculated to predict the IR and VCD spectra. laurentian.ca The predicted spectra can be compared with experimental data to confirm the structural assignments. For 1,2-epoxybutane, the experimental IR spectrum shows characteristic peaks for the epoxide ring vibrations: a symmetric ring breathing vibration around 1261 cm⁻¹, an asymmetric C-O-C stretch at 904 cm⁻¹, and a symmetric C-O-C stretch at 831 cm⁻¹. uniroma1.it Theoretical calculations for similar chiral epoxides, like methyloxirane, have shown that DFT methods can produce VCD spectra that are in impressive agreement with experimental results, allowing for the unambiguous determination of the absolute configuration. arxiv.orgmdpi.comlaurentian.ca
Atmospheric Oxidation Studies
1,2-Epoxybutane is a volatile organic compound (OVOC) that can be released into the atmosphere, where its fate is primarily determined by reactions with atmospheric oxidants. Computational and experimental studies provide crucial data on the kinetics and mechanisms of these reactions, which are essential for assessing the atmospheric impact of this compound.
The primary daytime oxidant in the troposphere is the hydroxyl (OH) radical. The reaction with OH radicals is a major removal pathway for 1,2-epoxybutane from the atmosphere. The kinetics of this reaction have been investigated using relative rate techniques in simulation chambers.
The room temperature rate coefficient for the reaction of OH radicals with 1,2-epoxybutane has been determined to be (1.98 ± 0.39) x 10⁻¹² cm³ molecule⁻¹ s⁻¹. This value is used to estimate the atmospheric lifetime of the compound. Based on a globally averaged OH radical concentration of 1.13 x 10⁶ radicals cm⁻³, the atmospheric lifetime (τ) of 1,2-epoxybutane with respect to reaction with OH radicals is estimated to be approximately 6 days. Studies over a wide temperature range (220-950 K) have shown a non-Arrhenius temperature dependence for this reaction, with a weak negative temperature dependence below 285 K and a positive dependence above 295 K. This complex behavior suggests the involvement of prereactive complexes in the reaction mechanism.
| Compound | Rate Coefficient (kOH) at 298 K (x 10-12 cm3 molecule-1 s-1) | Atmospheric Lifetime (τOH) (days) |
|---|---|---|
| 1,2-Epoxybutane | 1.98 ± 0.39 | ~6 |
| Cyclohexene oxide | 5.93 ± 1.78 | ~2 |
| 1,2-Epoxyhexane | 5.77 ± 1.29 | ~2 |
| trans-2,3-Epoxybutane (B1179989) | 1.81 ± 0.42 | ~6 |
| cis-2,3-Epoxybutane | 1.50 ± 0.26 | ~7 |
In marine or coastal areas, chlorine (Cl) atoms can also be significant atmospheric oxidants. The reactivity of 1,2-epoxybutane with Cl atoms has been studied using both experimental chamber techniques and theoretical calculations. uniroma1.itnih.govarxiv.org The reaction proceeds via hydrogen abstraction, and both experimental and theoretical approaches have been used to determine the rate coefficient and understand the reaction mechanism. uniroma1.itdtic.mil
The experimental rate coefficient for the reaction of 1,2-epoxybutane with Cl atoms at 298 K has been determined to be (8.43 ± 2.46) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. uniroma1.it This value was obtained using a relative rate method with propylene and ethylene (B1197577) as reference compounds. uniroma1.itlaurentian.ca Theoretical calculations using DFT and PES scans support the experimental findings, indicating that the abstraction of a hydrogen atom from the CH₂ group of the ethyl side chain (β-position) is the most favorable reaction pathway. uniroma1.itdtic.miliau.ir The combination of experimental and theoretical data provides a robust understanding of this atmospheric reaction. uniroma1.itnih.gov
| Reference Compound | kepoxide/kreference | Rate Coefficient (kCl) (x 10-11 cm3 molecule-1 s-1) |
|---|---|---|
| Propylene | 0.324 ± 0.013 uniroma1.it | 8.65 ± 1.02 uniroma1.it |
| Ethylene | 0.746 ± 0.012 uniroma1.it | 8.21 ± 2.24 uniroma1.it |
| Average | 8.43 ± 2.46 uniroma1.it |
Influence of Temperature and Van der Waals Complexes on Reactivity
Computational and theoretical investigations have provided significant insights into how temperature and the formation of Van der Waals complexes modulate the reactivity of this compound. These studies are crucial for understanding the compound's stability and reaction pathways under various conditions.
Influence of Temperature on Reactivity
Temperature is a critical factor governing the reaction rates and pathways of 1,2-epoxybutane. Studies on its gas-phase decomposition and reactions with atmospheric radicals have revealed complex temperature dependencies.
One area of investigation has been the thermal gas-phase decomposition of 1,2-epoxybutane, which has been studied over a temperature range of 674–730 K. rsc.org In these unimolecular reactions, 1,2-epoxybutane isomerizes to form several products, including butanal, butan-2-one, methyl propenyl ether, and but-2-en-1-ol. rsc.org These isomerization processes are homogeneous, non-radical, and occur via first-order kinetics. rsc.org The rate constants for the formation of these products show a clear dependence on temperature, as described by the Arrhenius equation. rsc.org
The following table summarizes the Arrhenius parameters for the primary isomerization products from the thermal decomposition of 1,2-epoxybutane. rsc.org
| Product | Frequency Factor (A) / s⁻¹ | Activation Energy (Ea) / kJ mol⁻¹ |
|---|---|---|
| Butanal | 1013.95 ± 0.41 | 238.4 ± 5.5 |
| Butan-2-one | 1014.12 ± 0.78 | 248.7 ± 10.5 |
| cis- & trans-Methyl propenyl ether | 1012.21 ± 0.75 | 227.1 ± 10.0 |
| cis- & trans-But-2-en-1-ol | 1010.89 ± 3.12 | 214.0 ± 41.8 |
The reactivity of 1,2-epoxybutane with hydroxyl (OH) radicals, a key process in atmospheric chemistry, also exhibits a notable and complex temperature dependence. Experimental studies covering a broad temperature range (220–950 K) have shown that the rate of this reaction is non-Arrhenius. acs.org Specifically, a very weak negative temperature dependence is observed at temperatures at or below 285 K, which transitions to a positive temperature dependence at temperatures at or above 295 K. acs.org This behavior suggests a complex reaction mechanism that cannot be described by a single activation energy. acs.org
Influence of Van der Waals Complexes on Reactivity
The formation of such a complex provides an alternative pathway for the reaction. The transition from negative to positive temperature dependence is indicative of a shift in the dominant reaction mechanism. acs.org At lower temperatures, the formation of the Van der Waals complex is more favorable, and its subsequent reaction to products can be faster than the direct abstraction pathway. As the temperature increases, the stability of this complex decreases, and the direct gas-phase abstraction reaction with a higher activation barrier becomes the more dominant pathway. acs.org
While direct computational modeling of the Van der Waals complex for this compound is a subject for further detailed research, the kinetic data strongly imply its agency in the reaction mechanism, particularly in atmospheric conditions. acs.orgcopernicus.org This behavior is consistent with observations for other small epoxides and their acyclic ether analogues, although the effect may be less pronounced for 1,2-epoxybutane. acs.org
The following table summarizes the observed temperature dependence for the reaction of 1,2-epoxybutane with OH radicals, highlighting the transition point that suggests the influence of Van der Waals complexes. acs.org
| Temperature Range (K) | Observed Temperature Dependence | Implication for Reaction Mechanism |
|---|---|---|
| ≤ 285 | Weak Negative | Reaction likely proceeds via a prereactive Van der Waals complex. |
| ≥ 295 | Positive | Direct abstraction pathway becomes more dominant. |
Applications of R + 1,2 Epoxybutane in Advanced Synthesis and Materials Science
Chiral Building Block in Complex Molecule Synthesis
The enantiomerically pure nature of (R)-(+)-1,2-Epoxybutane makes it an indispensable chiral building block in asymmetric synthesis. impurity.com Its reactive epoxide ring allows for stereospecific ring-opening reactions, enabling the introduction of specific functionalities with precise spatial orientation. This control is paramount in the synthesis of complex molecules where biological activity is often dependent on a single enantiomer.
Synthesis of Biologically Active Compounds
This compound is a versatile intermediate in the creation of various biologically active compounds. njchm.comnjchm.com Its functional group facilitates the introduction of diverse molecular entities, which can enhance the efficacy and specificity of a drug. njchm.com For instance, it has been utilized in the synthesis of pyrrolo[1,2-a]quinolines, a class of nitrogen-containing tricyclic heterocycles found in natural products with a wide range of biological activities, including antibacterial and antifungal properties. researchgate.net The synthesis of these compounds can be achieved through a one-pot, three-component reaction involving substituted quinolines, bromo-ketones, and dipolarophiles in the presence of 1,2-epoxybutane (B156178). researchgate.netbeilstein-journals.org
Furthermore, microorganisms can be employed for the enantioselective epoxidation of alkenes to produce enantiopure epoxides like this compound. The bacterium Nocardioides sp. strain JS614, when grown on ethene, can transform 1-butene (B85601) into (R)-1,2-epoxybutane with a notable enantiomeric excess, highlighting a biological route to this key chiral intermediate. nih.govresearchgate.net
Precursor for Pharmaceutical Compounds
The role of this compound as a precursor in the pharmaceutical industry is significant. njchm.comnjchm.com Its structure allows for the development of pharmaceutical analogs that can target specific cellular pathways and receptors, potentially leading to improved therapeutic properties such as better bioavailability or reduced toxicity. njchm.com The compound's reactivity makes it an ideal starting material for synthesizing a variety of pharmaceutical intermediates. mendelchemicals.com For example, it is used in the diastereoselective formation of substituted tetrahydropyran-4-ones, which are structural motifs present in some pharmaceutical agents. impurity.com
Role in Advanced Materials
The applications of this compound extend into the realm of materials science, where its properties are harnessed to create advanced materials with unique functionalities. sigmaaldrich.com
Development of Superhydrophobic Coatings, Self-Healing Materials, and Conductive Polymers
While direct applications of this compound in superhydrophobic coatings, self-healing materials, and conductive polymers are not extensively detailed in the provided search results, the broader class of epoxides, to which it belongs, plays a crucial role in these areas.
Superhydrophobic Coatings: These coatings, which exhibit extreme water repellency, can be fabricated using various materials and methods. researchgate.netucl.ac.ukneicorporation.com Epoxy resins are sometimes used as a binder or matrix in these coatings to provide mechanical and chemical stability. ucl.ac.uk The creation of superhydrophobic surfaces often involves generating a specific surface roughness and chemistry. google.com
Self-Healing Materials: Epoxy thermosets are a key component in the development of self-healing materials. scirp.org These materials have the intrinsic ability to repair damage. One approach involves incorporating a healing agent and a catalyst within the epoxy matrix. researchgate.netmdpi.com When a crack occurs, it ruptures microcapsules containing the healing agent, which then reacts with the catalyst to polymerize and mend the damage. researchgate.netwiley-vch.de
Conductive Polymers: Intrinsically conducting polymers (ICPs) are organic polymers that can conduct electricity. wikipedia.org While specific use of this compound in their synthesis is not highlighted, the synthesis of some ion-conductive polymer electrolytes involves the use of various epoxides, including 1,2-epoxybutane. epo.orggoogleapis.com
Production of Polyether Polyols for Polyurethane and Other Applications
This compound, as a type of butylene oxide, is a monomer used in the production of polyether polyols. mendelchemicals.comrsc.org These polyols are essential reactants in the synthesis of polyurethanes, a versatile class of polymers with a wide range of applications. google.comarpadis.comnih.gov Polyether polyols are produced by the ring-opening polymerization of epoxides like ethylene (B1197577) oxide, propylene (B89431) oxide, and butylene oxide. arpadis.combqnmt.com The choice of epoxide influences the final properties of the polyurethane. arpadis.com Polyether polyols based on butylene oxide can enhance the durability of certain types of polyurethanes. rsc.org The reaction is typically initiated by a compound containing active hydrogen atoms, such as a diol or triol, and is catalyzed. nih.gov
Catalysis and Reaction Engineering
In the field of catalysis and reaction engineering, this compound is both a product of catalytic reactions and a reactant in catalyzed processes. The epoxidation of 1-butene to 1,2-epoxybutane can be carried out using catalysts like titanium silicate (B1173343) (TS-1). nih.govacs.org Studies have shown that in the epoxidation of 1-butene, 1,2-epoxybutane is a highly stable product with excellent selectivity. nih.govacs.org
Enantioselective Separation Using Chiral Cage Materials
The separation of enantiomers is a critical process in the pharmaceutical and fine chemical industries, where the chirality of a molecule can dictate its biological activity and efficacy. oaepublish.comacs.org Chiral porous materials, particularly porous organic cages (POCs) and metal-organic cages, have emerged as a promising class of materials for enantioselective separation due to their well-defined cavities and tunable chiral environments. mdpi.comnih.govnih.gov These materials offer a unique advantage in their ability to be designed with specific functionalities and pore structures to recognize and separate chiral molecules like this compound. oaepublish.commdpi.com The separation mechanism often relies on host-guest interactions, where the chiral cavity of the cage selectively binds with one enantiomer over the other. oaepublish.commdpi.com
Recent research has demonstrated the successful application of chiral cage materials for the enantioselective recognition and separation of 1,2-epoxybutane. These separations can be achieved through different analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and gas chromatography (GC). oaepublish.comnih.gov
One notable example involves the use of a water-soluble, triscationic chiral imine cage, specifically the S-C7³⁺·3NO₃⁻ cage. oaepublish.com This cage exhibits distinct interactions with the enantiomers of 1,2-epoxybutane in an aqueous solution. ¹H NMR spectroscopy revealed that upon addition of the S-C7³⁺ cage to a racemic mixture of 1,2-epoxybutane, the resonances corresponding to the (R)-enantiomer experienced significant upfield shifts. In contrast, the signals for the (S)-enantiomer remained largely unchanged. This differentiation is attributed to the selective encapsulation of the (R)-enantiomer within the chiral cavity of the cage, driven primarily by hydrophobic effects. oaepublish.com
Further quantification of this enantioselective interaction was achieved through ¹H NMR titration experiments. These experiments determined the association constant (Ka) for the host-guest complex formed between the cage and each enantiomer. The results showed a clear preference for the (R)-enantiomer.
| Enantiomer | Association Constant (Ka) in D₂O | Observation Method |
|---|---|---|
| This compound | ~35 M⁻¹ | ¹H NMR Titration |
| (S)-(-)-1,2-Epoxybutane | Too small to be accurately determined | ¹H NMR Titration |
In a different approach, a homochiral pentyl-functionalized porous organic cage has been utilized as a chiral stationary phase (CSP) in capillary gas chromatography. mdpi.com This method has proven effective for the separation of various racemates without the need for derivatization, including epoxides. The pentyl cage-coated capillary column demonstrated the ability to achieve baseline separation for racemic 1,2-epoxybutane, indicating excellent enantioselectivity. mdpi.comnih.gov This separation is a result of the differential interactions between the enantiomers and the chiral surface of the porous organic cage.
Another study synthesized a chiral porous organic cage (CPOC) via the Schiff base condensation of 4,4',4'',4'''-(ethene-1,1,2,2-tetrayl)tetrabenzaldehyde (B2960444) with (R,R)-1,2-cyclohexanediamine. nih.gov When used as a stationary phase in gas chromatography, the resulting column successfully separated twelve different chiral compounds. Notably, it achieved baseline separation for 1,2-epoxybutane. This performance highlights the potential of specifically designed POCs in chromatographic enantioseparation, offering a complementary or even superior alternative to commercially available columns for certain compounds. nih.gov
| Chiral Stationary Phase | Analyte | Separation Result | Technique |
|---|---|---|---|
| CPOC from (R,R)-1,2-cyclohexanediamine | rac-1,2-Epoxybutane | Baseline Separation | Gas Chromatography (GC) |
These findings underscore the potential of chiral cage materials as highly effective and selective media for the resolution of this compound and other chiral compounds, paving the way for advancements in pharmaceutical synthesis and materials science. oaepublish.comresearchgate.net
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Methodologies
Traditional synthesis routes for 1,2-epoxybutane (B156178), such as the chlorohydrin process, are often criticized for their use of hazardous reagents and the generation of significant waste streams, including salt waste and corrosive hydrochloric acid. rsc.org Consequently, a major research focus is the development of greener and more efficient synthetic alternatives.
Future research is directed towards:
Bio-based Feedstocks: A promising sustainable approach involves the conversion of bio-based materials, like sugars from biomass, into valuable chemical intermediates such as 1,2-epoxybutane. njchm.com This strategy reduces reliance on fossil fuels and helps lower greenhouse gas emissions. njchm.com
Catalytic Epoxidation with Green Oxidants: The direct epoxidation of 1-butene (B85601) using environmentally benign oxidants like hydrogen peroxide (H₂O₂) is a key area of investigation. researchgate.net Titanosilicate-1 (TS-1) catalysts have shown exceptional selectivity in this process, yielding 1,2-epoxybutane with high stability and near 99% selectivity. researchgate.net Future work aims to enhance the performance of TS-1 catalysts by modifying Ti sites and improving their accessibility. researchgate.net
Novel Two-Step Processes: Researchers have developed innovative two-step methods starting from butanediol (B1596017), a byproduct in the coal-to-ethylene glycol process. rsc.orgrsc.orgresearchgate.net In one such process, butanediol is first converted to butenyl carbonate using a NaAlO₂ catalyst, achieving a high yield of 96.2%. rsc.orgrsc.orgresearchgate.net The subsequent decarboxylation is efficiently catalyzed by an ionic liquid, 1-butyl-3-methylimidazolium bromide, to produce 1,2-epoxybutane. rsc.orgrsc.orgresearchgate.net This route represents a significant advancement in utilizing industrial byproducts for clean and cost-effective manufacturing. rsc.orgresearchgate.net
Exploration of Novel Catalytic Systems for Enantioselective Transformations
(R)-(+)-1,2-Epoxybutane is a valuable chiral intermediate, and its utility is greatly enhanced by enantioselective ring-opening reactions. The exploration of novel catalytic systems that can perform these transformations with high precision and efficiency is a critical research area. These reactions are essential for producing enantiopure compounds for the pharmaceutical and fine chemical industries. rug.nl
Current and future research is centered on several classes of catalysts:
Chiral Salen Complexes: Metal-salen complexes, particularly those with cobalt, have emerged as powerful catalysts for the kinetic resolution of epoxides. rsc.orgthieme-connect.com For instance, a macroporous helical silica-supported (R,R)-salen cobalt complex has been used for the hydrolytic kinetic resolution of terminal epoxides like 1,2-epoxybutane. rsc.org This heterogeneous catalyst system allows for the recovery of (R)-1,2-epoxybutane with high enantioselectivity (91% ee) and is easily recyclable. rsc.org Future work involves expanding the scope of these catalysts to other transformations like aminolysis and polymerization. rsc.org
Biocatalysis: Enzymes offer a green and highly selective alternative to chemical catalysts. Epoxide hydrolases (EHs) are particularly effective for the enantioselective hydrolysis of epoxides. rug.nlresearchgate.net The discovery of new microbial EHs with broad substrate ranges and high thermal tolerance presents significant opportunities. researchgate.net Furthermore, haloalcohol dehalogenases have been shown to catalyze non-hydrolytic ring-opening reactions, such as enantioselective azidolysis, which is useful for creating chiral amino alcohols. rug.nl
Zirconium-based Catalysts: A zirconium(IV) complex derived from Zr(Ot-Bu)₄ and (S,S,S)-triisopropanolamine has proven effective in the enantioselective azidolysis of meso-epoxides. thieme-connect.com This reaction is valuable as it produces 1,2-azido alcohols, which are direct precursors to important 1,2-amino alcohols. thieme-connect.com Research is ongoing to understand the dimeric nature of the active catalyst and its cooperative two-center mechanism. thieme-connect.com
A summary of representative catalytic systems is presented below.
| Catalyst System | Transformation | Substrate Example | Key Finding | Enantiomeric Excess (ee) | Reference |
| Silica-supported (R,R)-salen cobalt complex | Hydrolytic Kinetic Resolution | (rac)-1,2-Epoxybutane | Recovered (R)-epoxide and formed chiral diol | 91% ee | rsc.org |
| Zirconium(IV)-triisopropanolamine | Azidolysis | meso-Epoxides | Furnished azido (B1232118) silyl (B83357) ethers | 83-93% ee | thieme-connect.com |
| Epoxide Hydrolase (Sibe-EH) | Desymmetrization | cis-2,3-Epoxybutane | Produced (2R,3R)-diol | >99% ee | researchgate.net |
| Haloalcohol Dehalogenase | Azidolysis | para-Substituted Styrene Oxides | High enantioselectivity towards the (R)-epoxide | E > 200 (enantiomeric ratio) | rug.nl |
| Chiral Bimetallic Cobalt(III) Complex | Polymerization (Kinetic Resolution) | Monosubstituted Epoxides | Produced ring-opened isotactic polyethers | 81->99% ee | rsc.org |
Further Elucidation of Complex Reaction Mechanisms and Stereocontrol
A deeper understanding of reaction mechanisms is fundamental to designing more selective and efficient catalysts and synthetic routes. The reactions involving 1,2-epoxybutane can be complex, and elucidating the step-by-step pathways, identifying transient intermediates, and understanding the factors that govern stereocontrol are significant challenges. fiveable.me
Future research directions include:
Computational Chemistry: Advanced computational methods, such as Density Functional Theory (DFT), are invaluable for exploring reaction mechanisms. strath.ac.uk DFT calculations have been used to investigate the ionic liquid-catalyzed decarboxylation step in the synthesis of 1,2-epoxybutane from butanediol, revealing that electrostatic and hydrogen-bond effects are crucial for the reaction. rsc.orgrsc.orgresearchgate.net These computational studies help rationalize experimental observations and guide the design of new catalysts. fiveable.me
Spectroscopic Studies: The use of advanced spectroscopic techniques is crucial for detecting and characterizing short-lived intermediates. fiveable.me For example, matrix-isolation EPR spectroscopy was used to study the reaction of gallium atoms with 1,2-epoxybutane, allowing for the observation of alkyl radicals and novel gallaoxetanes formed through C-O bond insertion. researchgate.net
Stereocontrol in Polymerization: Understanding and controlling the stereochemistry during the polymerization of epoxides is essential for creating polymers with desired properties. acs.org Studies on the polymerization of cis- and trans-2,3-epoxybutane (B1179989) have shown that the stereochemical outcome depends on the catalyst system and mechanism (e.g., cationic vs. coordination-insertion). acs.org It has been observed that ring-opening involves an inversion of configuration at the carbon atom attacked by the growing polymer chain. acs.org Further research is needed to refine control over these processes, distinguishing between chain-end and enantiomorphic-site control mechanisms to produce highly stereoregular polymers. acs.org
Expanding Applications in Functional Materials and Bio-related Fields
While this compound has established uses as a chemical intermediate and stabilizer for chlorinated solvents, significant research is focused on expanding its applications into advanced functional materials and bio-related fields. nih.govnih.gov Its unique reactivity makes it a versatile building block for a new generation of products. njchm.com
Key areas for future applications include:
Polymers and Functional Materials: 1,2-Epoxybutane is a key monomer for producing polyether polyols, which are used to manufacture value-added polyurethanes. rsc.orgresearchgate.net There is growing interest in its use for creating biodegradable plastics and other environmentally friendly polymers. njchm.com A novel application lies in the synthesis of hydroxy-rich covalent organic frameworks (COFs), which are effective in catalyzing CO₂ cycloaddition, contributing to carbon capture and utilization efforts. sigmaaldrich.com Another emerging application is in sensor technology; a microwave sensor coated with 1,2-epoxybutane-functionalized poly(ethyleneimine) has been developed for selective humidity monitoring. mdpi.com
Bio-related and Pharmaceutical Synthesis: The chiral nature of this compound makes it an important starting material in the synthesis of complex, biologically active molecules. njchm.comnjchm.com The enantioselective ring-opening of the epoxide provides access to a wide range of chiral 1,2-difunctionalized compounds, which are valuable building blocks for pharmaceuticals. rug.nlthieme-connect.com For example, the azido alcohols produced from azidolysis can be easily converted into enantiomerically enriched 1,2-amino alcohols, a common structural motif in many drug molecules. thieme-connect.com
Q & A
Basic: What are the primary synthetic routes for (R)-(+)-1,2-Epoxybutane, and what factors influence reaction yields?
The synthesis of this compound typically involves the oxidation of 1-butene. A common method employs peracid-mediated epoxidation, achieving yields up to 88% under optimized conditions . Catalysts such as titanium silicalite-1 (TS-1) with hydrogen peroxide can enhance enantioselectivity for the (R)-(+)-enantiomer. Key factors affecting yields include:
- Reagent stoichiometry : Excess oxidizing agents improve conversion but may increase side reactions.
- Temperature control : Lower temperatures (0–25°C) favor epoxide stability.
- Catalyst design : Chiral catalysts (e.g., Jacobsen HKR technology) are critical for stereochemical control .
Basic: How can the purity and enantiomeric excess of this compound be determined experimentally?
Purity and enantiomeric excess are assessed via:
- Chiral Gas Chromatography (GC) : Using β-cyclodextrin-based columns to resolve enantiomers .
- 1H-NMR with chiral shift reagents : Europium complexes induce splitting of signals for enantiomers .
- Polarimetry : Measures optical activity (specific rotation) to confirm enantiomeric excess.
Advanced: What mechanistic insights explain the regioselectivity in nucleophilic ring-opening reactions of this compound?
Regioselectivity is governed by electronic and steric factors:
- Acidic conditions : Protonation of the epoxide oxygen leads to carbocation formation, favoring nucleophilic attack at the more substituted carbon (C1) due to stability.
- Basic conditions : Hard nucleophiles (e.g., OH⁻) attack the less hindered carbon (C2) via SN2 mechanisms.
- Substituent effects : Electron-withdrawing groups on the epoxide ring alter transition-state geometry, modulating selectivity .
Advanced: How do stereochemical configurations of 1,2-Epoxybutane enantiomers influence their metabolic pathways and toxicological profiles?
The (R)-(+)-enantiomer exhibits distinct metabolic fates:
- Enzyme specificity : Cytochrome P450 enzymes metabolize epoxides to diols, with stereochemistry affecting binding affinity.
- Toxicity : this compound shows higher mutagenicity in Salmonella assays compared to its enantiomer, likely due to preferential DNA adduct formation .
- Carcinogenicity : The (R)-form induces tumors in rodent respiratory systems via alkylation of guanine residues .
Methodological: What spectroscopic techniques are most effective for characterizing reaction intermediates in this compound polymerization?
- 1H/13C-NMR : Tracks ring-opening polymerization kinetics and identifies end-group structures .
- EPR spectroscopy : Detects radical intermediates in photo-initiated polymerizations .
- FT-IR : Monitors epoxide ring-opening via disappearance of the ~850 cm⁻¹ C-O-C stretch .
Data Analysis: How can conflicting data on the environmental persistence of 1,2-Epoxybutane be reconciled through computational modeling?
Conflicting half-life estimates (e.g., atmospheric vs. aquatic degradation) are resolved using:
- Mackay partitioning models : Predicts 89% partitioning to air due to high vapor pressure (227 hPa) and low log Kow (0.68), favoring hydroxyl radical-mediated degradation in the atmosphere (t1/2 ~12 hours) .
- QSAR models : Relate molecular descriptors (e.g., electrophilicity index) to reactivity with hydroxyl radicals .
Toxicity: What experimental models are used to assess the carcinogenic potential of this compound, and what are their limitations?
- In vivo rodent studies : Inhalation exposure in rats induces nasal squamous cell carcinomas, but extrapolation to humans requires caution due to species-specific metabolic differences .
- Ames test : Highlights mutagenicity in S. typhimurium TA1535, though false negatives may occur if detoxification pathways (e.g., epoxide hydrolase) are active .
- Limitations : Lack of epidemiological data and enantiomer-specific toxicity studies complicate risk assessment .
Application: In the context of green chemistry, how does this compound contribute to CO₂ cycloaddition reactions?
This compound serves as a substrate in CO₂ fixation:
- Catalytic mechanism : Bifunctional catalysts (e.g., ZnBr₂/ionic liquids) activate the epoxide for nucleophilic attack by CO₂, forming cyclic carbonates with >90% conversion .
- Sustainability : This route valorizes CO₂ into polymers or solvents, reducing carbon footprint .
Notes
- Stereochemical specificity : Many studies focus on racemic mixtures; enantiomer-specific data remain limited.
- Analytical challenges : Chiral resolution requires advanced chromatographic methods due to similar physical properties of enantiomers.
- Regulatory gaps : The IARC Group 2B classification ("possibly carcinogenic") underscores the need for enantiomer-specific toxicokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
